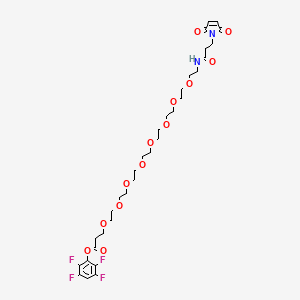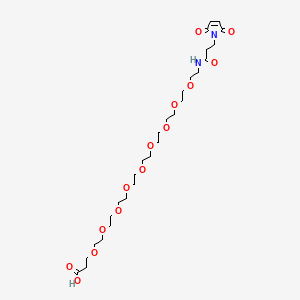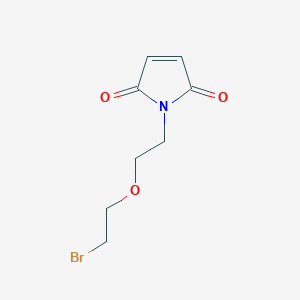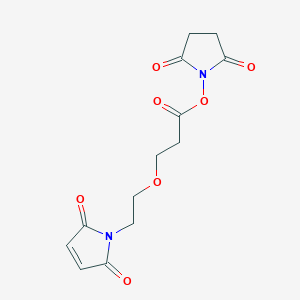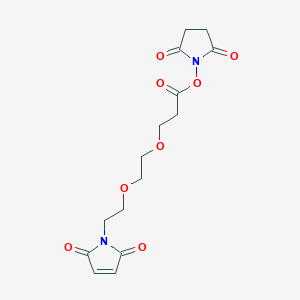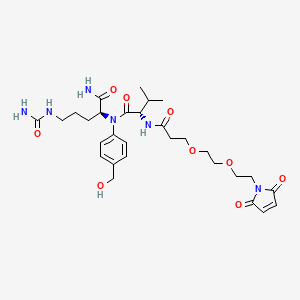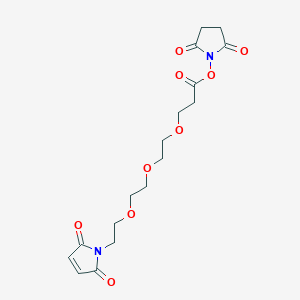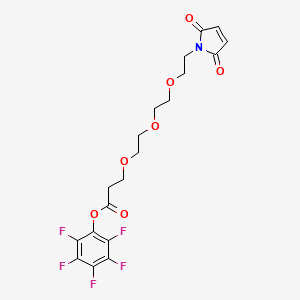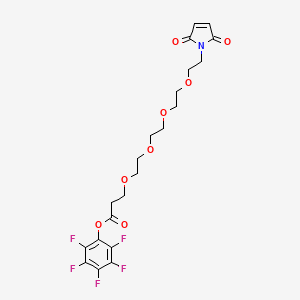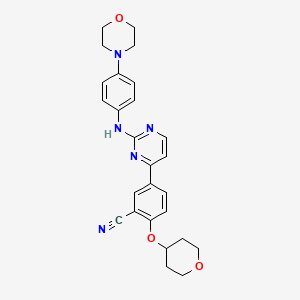
IKKε-IN-1
概要
説明
IKK epsilon-IN-1, also known as I-kappa-B kinase epsilon or IKK-epsilon, is an enzyme that in humans is encoded by the IKBKE gene . It is a Serine/threonine kinase that plays an essential role in regulating inflammatory responses to viral infection, through the activation of the type I IFN, NF-kappa-B, and STAT signaling . It is also involved in TNFA and inflammatory cytokines, like Interleukin-1, signaling .
Molecular Structure Analysis
IKK epsilon-IN-1 is a member of the noncanonical NF-κB pathway . It is composed of an N-terminal kinase domain (KD), which contains an activation loop between subdomains VII and VIII controlling its catalytic activity, and three C-terminal regulatory domains: a ubiquitin-like domain (ULD), which interacts with the KD rather than the known ubiquitin-binding proteins and is necessary for substrate presentation and full activation of the kinase, a leucine zipper-containing dimerization domain (DD), and a small helix-loop-helix protein interaction module that has been termed the adaptor-binding (AB) motif .
Chemical Reactions Analysis
IKK epsilon-IN-1 is involved in the phosphorylation of serine residues of IκB-α, resulting in NF-κB activation . It also plays a role in the phosphorylation of several substrates involved in a multitude of molecular events .
Physical And Chemical Properties Analysis
The molecular weight of IKK epsilon-IN-1 is 457.52 and its molecular formula is C26H27N5O3 .
科学的研究の応用
がん研究
IKKε-IN-1は、がん細胞の増殖と生存に重要な役割を果たすタンパク質複合体である核因子-κB(NF-κB)の調節に関与していることが示唆されています。 IKKεをコードする遺伝子であるIKBKEの過剰発現は、乳がん細胞で観察されており、IKBKEの抑制は細胞死を誘導します {svg_1}。これは、this compoundががん進行のメカニズムを研究し、治療介入の標的として役立つ可能性があることを示唆しています。
炎症および免疫応答
IKKεは非古典的NF-κB経路の一部であり、炎症反応および細菌に対する自然免疫に関与しています {svg_2}。this compoundのような阻害剤は、研究環境でこれらの経路を調節するために使用でき、炎症や自己免疫疾患の分子基盤を理解するのに役立ちます。
代謝性疾患の調節
最近の研究では、IKKεが代謝調節に関連付けられています。 IKKε経路の阻害は、肝臓における脂肪沈着を改善し、皮下脂肪の炎症を軽減し、肥満における肝臓の糖新生を改善することができます {svg_3}。this compoundは、非アルコール性脂肪性肝疾患、糖尿病、肥満などの代謝性疾患に対する新しい治療標的を探求するために使用することができます。
抗ウイルス研究
This compoundは、SARS-CoV-2に対するなど、重要な抗ウイルス活性を有するI型インターフェロンの産生に関与しています {svg_4}。この化合物は、特にCOVID-19のようなウイルス感染症の状況において、抗ウイルス応答と免疫病理のバランスを研究するために使用できます。
細胞シグナル伝達と調節
This compoundは、TNF-αやIL-1を除くさまざまな刺激によるNF-κBの活性化に不可欠です {svg_5}。この特異性により、細胞シグナル伝達経路を解明し、細胞外刺激に対する遺伝子発現の調節を理解するための重要なツールとなります。
海洋生物における自然免疫
This compoundの新しい用途は、海洋生物の自然免疫の研究にあります。 TLRおよびRLR経路の重要なアダプターと相互作用し、ホタテの自然免疫シグナル伝達に重要な役割を果たしています {svg_6}。これは、免疫システムの進化についての洞察を提供し、新しい養殖戦略の開発につながる可能性があります。
作用機序
Target of Action
The primary targets of IKK epsilon-IN-1, also known as TBK1/IKK|A-IN-2, are IKKε (Inhibitor of Nuclear Factor Kappa-B Kinase ε) and TBK1 (TANK Binding Kinase 1) . These are members of the noncanonical NF-κB pathway and play crucial roles in the inflammatory response and innate immunity against bacteria .
Mode of Action
IKK epsilon-IN-1 interacts with its targets, IKKε and TBK1, leading to their inhibition . IKKε is involved in the phosphorylation of serine residues of IκB-α, resulting in NF-κB activation . TBK1, on the other hand, is activated by pathogen-associated molecular patterns (PAMPs), inflammatory cytokines, and oncogenic kinases . It primarily mediates IRF3/7 activation and NF-κB signaling to regulate inflammatory cytokine production and the activation of innate immunity .
Biochemical Pathways
The inhibition of IKKε and TBK1 by IKK epsilon-IN-1 affects several biochemical pathways. IKKε has been closely associated with metabolic regulation. Inhibition of the IKKε pathway can improve fat deposition in the liver, reduce subcutaneous fat inflammation, and improve liver gluconeogenesis in obesity . TBK1 coordinates inflammation and metabolism by regulating downstream signaling pathways .
Result of Action
The inhibition of IKKε and TBK1 by IKK epsilon-IN-1 leads to several molecular and cellular effects. It can improve metabolic diseases such as nonalcoholic fatty liver disease, diabetes, and obesity .
Safety and Hazards
IKK epsilon-IN-1 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
将来の方向性
Significant progress has been made in understanding the function and mechanism of action of IKK epsilon-IN-1 in immune signaling . Studies with IKK epsilon-IN-1 knockout mice have illustrated a key role for IKK epsilon-IN-1 in inflammatory and metabolic diseases . It is expected to be a new therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease, diabetes, and obesity .
生化学分析
Biochemical Properties
IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) functions as a dual inhibitor of TBK1 and IKKε, with IC50 values of 0.6 nM and 3.9 nM, respectively . The compound interacts with these kinases by inhibiting their biochemical functions, which are essential for the activation of the NF-κB signaling pathway. This pathway is involved in the transcriptional regulation of genes responsible for immune and inflammatory responses . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to inhibit the proliferation of cancer cells in vitro .
Cellular Effects
IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) exerts significant effects on various cell types and cellular processes. It inhibits the activation of TBK1 and IKKε, leading to the suppression of the NF-κB signaling pathway . This inhibition results in reduced expression of pro-inflammatory cytokines and other immune response genes . In cancer cells, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to reduce cell proliferation, induce apoptosis, and enhance the efficacy of cancer immunotherapy .
Molecular Mechanism
The molecular mechanism of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) involves the inhibition of TBK1 and IKKε kinase activities. By binding to the active sites of these kinases, the compound prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the NF-κB signaling cascade, leading to decreased transcription of target genes involved in inflammation and cell survival . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) has been shown to modulate the activity of interferon regulatory factors (IRFs), further influencing immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for one year in solution . Long-term exposure to IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) in cell culture studies has shown sustained inhibition of TBK1 and IKKε activities, leading to prolonged suppression of the NF-κB signaling pathway and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) vary with different dosages. At lower doses, the compound effectively inhibits TBK1 and IKKε activities without causing significant toxicity . At higher doses, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) may induce adverse effects, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) is involved in several metabolic pathways, primarily through its interaction with TBK1 and IKKε . These kinases play key roles in regulating cellular metabolism, including glycolysis and mitochondrial function . By inhibiting TBK1 and IKKε, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) can alter metabolic flux and affect the levels of various metabolites . This modulation of metabolic pathways contributes to the compound’s therapeutic effects in cancer and inflammatory diseases .
Transport and Distribution
The transport and distribution of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound is known to localize in the cytoplasm, where it interacts with TBK1 and IKKε . Additionally, IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) can accumulate in certain tissues, such as the liver and spleen, which may contribute to its therapeutic and toxic effects .
Subcellular Localization
IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) primarily localizes in the cytoplasm, where it exerts its inhibitory effects on TBK1 and IKKε . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to its target kinases to effectively inhibit their functions . Additionally, post-translational modifications and targeting signals may influence the distribution and activity of IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) within different cellular compartments .
特性
IUPAC Name |
5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABTWGSXHTHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that suppressor of IKK epsilon isoform 1 (IKK epsilon-IN-1) was found to be downregulated in pancreatic tumor tissues. What is the significance of this finding in the context of pancreatic cancer?
A1: The downregulation of IKK epsilon-IN-1 in pancreatic tumor tissues [] is an interesting finding because IKK epsilon-IN-1 is known to negatively regulate the IKK epsilon (IKKε) kinase. IKKε is involved in various cellular processes, including inflammation and innate immunity. While the exact role of IKKε in pancreatic cancer is complex and not fully understood, some studies suggest that it might promote tumor development and progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



